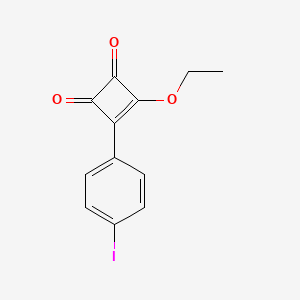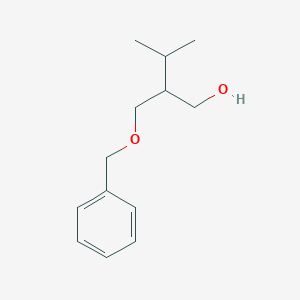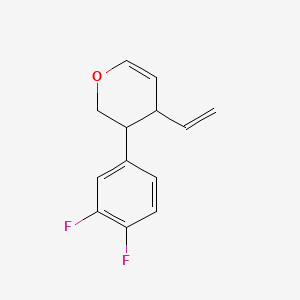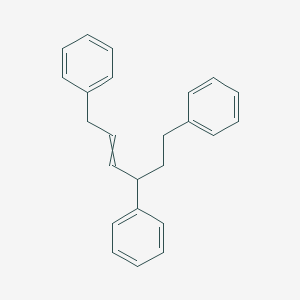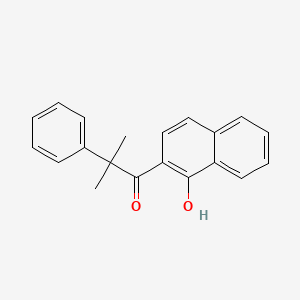
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- is a complex organic compound known for its unique structural properties. This compound features a propanone backbone with a hydroxy-naphthalenyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
准备方法
The synthesis of 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 1-hydroxy-2-naphthalene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
化学反应分析
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthalenyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
相似化合物的比较
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- can be compared with similar compounds such as:
- 1-Propanone, 1-(2-hydroxyphenyl)-2-methyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-ethyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-(4-methylphenyl)-
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and applications. The unique combination of the hydroxy-naphthalenyl and phenyl groups in 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- distinguishes it from its analogs, offering distinct reactivity and interaction profiles.
属性
CAS 编号 |
251442-76-9 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1-(1-hydroxynaphthalen-2-yl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C20H18O2/c1-20(2,15-9-4-3-5-10-15)19(22)17-13-12-14-8-6-7-11-16(14)18(17)21/h3-13,21H,1-2H3 |
InChI 键 |
OOEOJUAAIKFFOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
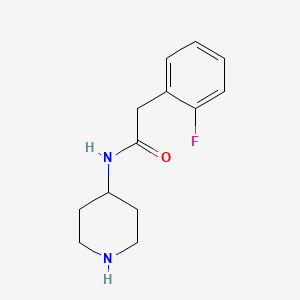

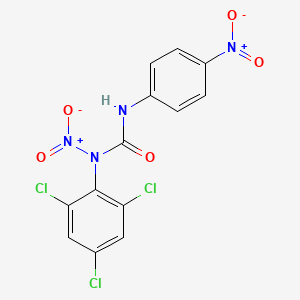

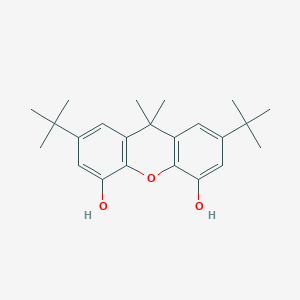
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
